methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic system incorporating thiazole and pyrimidine rings. Key structural features include:
- Z-configuration at the exocyclic double bond (C2 position), stabilized by conjugation with the indole-derived substituent.
- Thiophen-2-yl group at C5, enhancing electron density and influencing intermolecular interactions.
- Methyl ester at C6, which modulates solubility and metabolic stability.
The molecule’s complexity arises from its polycyclic framework and diverse substituents, making it a candidate for pharmacological applications, particularly in targeting enzyme systems or receptors sensitive to heterocyclic scaffolds .
Properties
Molecular Formula |
C24H21N3O4S2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H21N3O4S2/c1-4-11-26-15-9-6-5-8-14(15)18(21(26)28)20-22(29)27-19(16-10-7-12-32-16)17(23(30)31-3)13(2)25-24(27)33-20/h5-10,12,19H,4,11H2,1-3H3/b20-18- |
InChI Key |
RIPWVCRJXGKLFF-ZZEZOPTASA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=CS5)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=CS5)C1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters with 1,2-diamines can lead to the formation of similar heterocyclic compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting specific carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole or thiazolo[3,2-a]pyrimidine rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazolo-pyrimidine frameworks exhibit antimicrobial properties. For example, derivatives have been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth . The presence of the thiophene group enhances these properties by contributing to the electron-deficient nature of the molecule.
Anticancer Properties
Studies have demonstrated that methyl (2Z)-7-methyl-3-oxo derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular metabolism in cancer cells .
Anti-inflammatory Effects
Compounds similar to methyl (2Z)-7-methyl have been shown to possess anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation . This makes them potential candidates for treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study published in PMC, derivatives including methyl (2Z)-7-methyl were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis. The results indicated significant inhibition at low concentrations, suggesting potential for development as new antimycobacterial agents .
Case Study 2: Anticancer Screening
Another investigation assessed the cytotoxic effects of thiazolo-pyrimidine derivatives on various cancer cell lines. The study found that these compounds induced apoptosis through mitochondrial pathways, leading to cell cycle arrest .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole and thiazolo[3,2-a]pyrimidine moieties can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to changes in the biological pathways and effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations:
Substituent Effects on Reactivity: The thiophen-2-yl group in the target compound (vs. The 1-propyl-2-oxoindole substituent (vs. ethyl or benzylidene groups) may improve lipophilicity, affecting membrane permeability .
Synthetic Routes :
- Compounds in this class are typically synthesized via condensation reactions. For example, ’s derivative was prepared by refluxing precursors in acetic acid/acetic anhydride, yielding 78% crystallized product . The target compound likely follows a similar route, with variations in aldehyde/indole reactants.
Crystal Packing and Conformation :
- The thiazolo[3,2-a]pyrimidine core exhibits ring puckering (flattened boat conformation) in ’s derivative, with C5 deviating by 0.224 Å from the mean plane . This puckering is critical for intermolecular interactions, such as C–H···O hydrogen bonds forming chains along crystallographic axes .
- The Z-configuration at C2 is conserved across analogs, suggesting thermodynamic stability from conjugation with adjacent carbonyl groups .
Table 2: Physicochemical and Functional Properties
Research Implications
- Structure-Activity Relationships (SAR) : The thiophene and indole substituents in the target compound may enhance selectivity for enzymes like cyclooxygenase or tyrosine kinases, as seen in related heterocycles .
- Synthetic Optimization : Higher yields (e.g., 78% in ) are achievable with precise control of reaction conditions, such as sodium acetate catalysis and acetic acid solvent .
- Crystallography : SHELX software () remains critical for resolving puckering and hydrogen-bonding patterns, enabling rational drug design .
Biological Activity
Methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine class and features multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 522.02 g/mol. The structure includes an indole moiety and thiophene ring, which are known for their pharmacological properties.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds in the thiazole and pyrimidine classes have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, a related compound demonstrated micromolar inhibition of HSET (KIFC1), a kinesin implicated in cancer cell survival by facilitating proper spindle formation during mitosis .
- Antioxidant Activity : The presence of thiophene and indole structures may contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by modulating pathways related to cytokine production and inflammatory responses .
Biological Activity Studies
Several studies have assessed the biological activity of this compound or its analogs:
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observations |
|---|---|---|
| Anticancer | Inhibition of HSET with micromolar potency | |
| Antioxidant | Potential reduction in oxidative stress | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of thiazole derivatives, researchers found that compounds similar to methyl (2Z)-7-methyl... effectively induced multipolar mitosis in centrosome-amplified cancer cells. This led to increased cell death rates compared to untreated controls . The study utilized high-throughput screening techniques to identify potent inhibitors.
Case Study 2: Anti-inflammatory Properties
Another investigation examined the anti-inflammatory effects of thiazolo-pyrimidine derivatives in models of neuroinflammation. The results indicated significant reductions in pro-inflammatory cytokines when treated with these compounds, suggesting potential therapeutic applications for neuroinflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
